2-(1-Amino-2-ethylbutyl)thiophene

Description

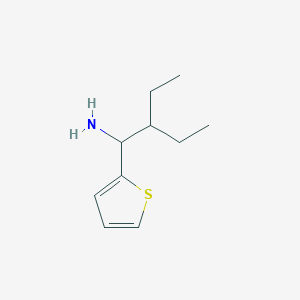

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H17NS |

|---|---|

Molecular Weight |

183.32 g/mol |

IUPAC Name |

2-ethyl-1-thiophen-2-ylbutan-1-amine |

InChI |

InChI=1S/C10H17NS/c1-3-8(4-2)10(11)9-6-5-7-12-9/h5-8,10H,3-4,11H2,1-2H3 |

InChI Key |

VPHYOKIJYFKRHQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)C(C1=CC=CS1)N |

Origin of Product |

United States |

Stereoselective Synthesis of 2 1 Amino 2 Ethylbutyl Thiophene and Chiral Aminothiophene Analogs

Strategies for Chiral Induction in Alkylated Aminothiophene Synthesis

Chiral induction, the process of favoring the formation of one enantiomer or diastereomer over another, is central to the stereoselective synthesis of alkylated aminothiophenes. This can be accomplished using several methods, including the use of chiral auxiliaries and asymmetric catalysis.

A well-established strategy for achieving stereoselectivity involves the temporary attachment of a chiral auxiliary to a substrate molecule. numberanalytics.comnumberanalytics.com This chiral auxiliary directs the stereochemical outcome of a subsequent reaction, after which it can be removed to yield the desired enantiomerically enriched product. wikipedia.org

In the synthesis of chiral amines, Ellman's tert-butanesulfinamide has proven to be a highly effective chiral auxiliary. osi.lv This method is valuable for preparing chiral amines with multiple stereogenic centers. osi.lv For instance, pseudoephenamine has been demonstrated as a versatile chiral auxiliary for asymmetric alkylation reactions, showing excellent stereocontrol, particularly in the formation of quaternary carbon centers. nih.gov Amides derived from pseudoephenamine often exhibit high crystallinity, which can facilitate purification. nih.gov

The general process for using a chiral auxiliary involves:

Attachment of the chiral auxiliary to the substrate.

Execution of the stereoselective reaction.

Removal of the auxiliary to yield the chiral product. numberanalytics.com

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral compounds, offering an efficient alternative to the use of stoichiometric chiral auxiliaries. nih.gov This approach utilizes a chiral catalyst to create a chiral environment that favors the formation of one enantiomer.

The design and synthesis of novel chiral ligands are crucial for the advancement of asymmetric catalysis. nih.govmdpi.com Thiophene-based chiral ligands, such as bis(imidazolinyl)thiophenes and bis(oxazolinyl)thiophenes, have emerged as effective options. mdpi.comnih.gov These C₂-symmetric chiral ligands can be synthesized from readily available thiophene-2,5-dicarboxylic acid and enantiopure amino alcohols. nih.govdntb.gov.ua

Research has shown that bis(oxazolinyl)thiophene ligands can be more effective than their bis(imidazolinyl)thiophene counterparts in inducing asymmetry in certain reactions, such as Friedel-Crafts alkylations. mdpi.comnih.gov These ligands have been successfully applied in copper-catalyzed asymmetric reactions. mdpi.commdpi.com

The combination of a chiral ligand with a metal center forms a chiral catalyst capable of promoting a wide range of asymmetric transformations. nih.govacs.org The metal center acts as a Lewis acid to activate the substrate, while the chiral ligand dictates the stereochemical outcome of the reaction. nih.govnih.gov

For example, copper(II) complexes with chiral thiophene-based ligands have been used in asymmetric Henry reactions, achieving high enantioselectivity. nih.govmku.edu.tr Similarly, chromium-salen complexes incorporating a thiophene (B33073) moiety have been employed as catalysts in asymmetric Henry reactions. acs.org The development of these metal-ligand complexes is a key area of research for expanding the scope and efficiency of asymmetric catalysis. acs.orgrsc.org

Table 1: Examples of Chiral Ligands in Asymmetric Synthesis

| Ligand Type | Metal | Reaction Type | Enantiomeric Excess (ee) | Reference |

| 2,5-bis(oxazolinyl)thiophene | Cu(OTf)₂ | Friedel-Crafts Alkylation | up to 81% | nih.gov |

| Thiophene-2,5-bis(β-amino alcohol) | Cu(II) | Henry Reaction | up to 94.6% | nih.gov |

| Chiral Thiolated Amino Alcohols | Cu(OTf)₂ | Henry Reaction | up to 96% | mku.edu.tr |

Asymmetric Catalysis for Enantioselective Formation of Chiral Centers

Stereochemical Control in the Formation of 1-Amino-2-ethylbutyl Moiety

Achieving stereochemical control in the formation of the 1-amino-2-ethylbutyl side chain is a critical step in the synthesis of the target molecule. This can be accomplished through various stereoselective reactions. Asymmetric hydrogenation of a suitable enamine precursor is a common method for establishing the stereocenter of an amine. youtube.com This often involves the use of rhodium or ruthenium catalysts complexed with chiral phosphine (B1218219) ligands like DIPAMP or BINAP. youtube.com

Another approach involves the stereoselective reduction of a ketone. For instance, the Corey-Bakshi-Shibata (CBS) reduction is a well-known method for the enantioselective reduction of ketones to alcohols, which can then be converted to the amine. youtube.com Additionally, substrate-controlled reactions, where an existing stereocenter in the molecule directs the stereochemistry of a new one, can be employed. nih.gov For example, Brown's crotylboration has been used to achieve high diastereoselectivity in the synthesis of complex molecules, even in cases of substrate-reagent mismatch. nih.gov

Isolation and Enrichment of Enantiomers (e.g., Crystallization, Chiral Chromatography)

Even with highly stereoselective synthetic methods, the final product may contain a mixture of enantiomers. Therefore, techniques for the isolation and enrichment of the desired enantiomer are essential.

Crystallization is a classical method for separating enantiomers. Preferential crystallization, where one enantiomer crystallizes from a racemic solution, can be a cost-effective method, although it is applicable to a limited number of compounds that form conglomerates. mdpi.com Diastereomeric salt formation, where a racemic mixture is reacted with a chiral resolving agent to form diastereomers that can be separated by crystallization, is a more general approach. researchgate.net

Chiral Chromatography is a powerful and widely used technique for the separation of enantiomers. youtube.com High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a common method for both analytical and preparative-scale separations of chiral amines and their derivatives. yakhak.orgu-szeged.hu Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for resolving a wide range of racemic compounds. yakhak.orgnih.gov The choice of the CSP and the mobile phase composition are critical factors for achieving successful enantiomeric separation. yakhak.orgsigmaaldrich.com Supercritical fluid chromatography (SFC) coupled with mass spectrometry also serves as a powerful tool for the analysis and isolation of chiral mixtures. mdpi.com

Table 2: Chiral Stationary Phases for Amine Enantiomer Separation

| Chiral Stationary Phase (CSP) | Analyte Type | Detection Method | Reference |

| Polysaccharide Phenylcarbamates | NBD-derivatized chiral amines | UV and Fluorescence | yakhak.org |

| Astec CHIROBIOTIC T (Teicoplanin) | Underivatized amino acids | LC-MS | sigmaaldrich.com |

| Polysaccharide Derivatives | Benzophenone imine Schiff bases of α-amino acid esters | UV | nih.gov |

Regioselective Synthesis of Substituted Thiophenes and Polythiophenes

The controlled, regioselective synthesis of substituted thiophenes and their polymeric counterparts, polythiophenes, is a cornerstone of modern materials science and medicinal chemistry. The precise placement of functional groups on the thiophene ring is paramount as it dictates the electronic, optical, and biological properties of the resulting molecules. This section delves into the methodologies developed to achieve such precision, with a focus on the formation of both discrete substituted thiophenes and extended polythiophene structures.

Methodologies for Regioselective Thiophene Synthesis

A variety of synthetic strategies have been devised to control the substitution pattern on the thiophene nucleus. These methods often rely on the inherent reactivity of the thiophene ring or employ directing groups and specific reaction conditions to achieve high regioselectivity.

One notable approach involves the functionalization of pre-existing thiophene scaffolds. For instance, a full functionalization of all four positions of the thiophene ring can be achieved starting from the readily available 2,5-dichlorothiophene. nih.gov This method utilizes successive magnesiations at the 3- and 4-positions, followed by trapping with various electrophiles to introduce desired substituents. nih.gov Subsequent dechlorination and further metalation or magnesium insertion allow for the introduction of functionality at the 2- and 5-positions, yielding fully substituted thiophenes. nih.gov

Another powerful strategy for constructing polysubstituted thiophenes utilizes Baylis-Hillman adducts as starting materials. electronicsandbooks.com This method proceeds through a sequence of reactions including an SN2' reaction with a thiol, an intramolecular Michael addition, and subsequent dehydrogenative aromatization to furnish 2,3,4-trisubstituted thiophenes. electronicsandbooks.com This approach has proven effective for a range of substrates, although in some cases, the formation of regioisomeric byproducts can occur. electronicsandbooks.com

The synthesis of 2-aminothiophene derivatives can be achieved through a metal-free, one-pot reaction of 2-ynals with thioamides in an alcoholic solvent. nih.gov This transformation proceeds via a cascade of aldol (B89426) condensation, regioselective intramolecular cyclization, and conjugate addition to yield 2,3,5-trisubstituted 2-aminothiophenes. nih.gov

The following table summarizes various methods for the regioselective synthesis of substituted thiophenes:

Table 1: Methodologies for Regioselective Synthesis of Substituted Thiophenes

| Starting Material | Key Reagents/Reaction Type | Substitution Pattern Achieved | Reference |

| 2,5-Dichlorothiophene | TMPMgCl·LiCl, Electrophiles | Fully substituted | nih.gov |

| Baylis-Hillman Adducts | Thiol, DBU, DDQ | 2,3,4-Trisubstituted | electronicsandbooks.com |

| 2-Ynals and Thioamides | Alcohol, Base | 2,3,5-Trisubstituted 2-aminothiophenes | nih.gov |

Regioselective Synthesis of Polythiophenes

The synthesis of regioregular polythiophenes, particularly head-to-tail (HT) coupled polymers, is crucial for optimizing the electronic and photonic properties of these materials. nih.govrsc.org The presence of regioirregular couplings (head-to-head or tail-to-tail) disrupts the planarity of the polymer backbone, hindering charge transport and reducing conductivity. nih.gov

Transition metal-catalyzed cross-coupling reactions are the most effective methods for achieving high regioregularity. The McCullough method, developed in 1992, was a seminal achievement in this field, utilizing a nickel catalyst to produce poly(3-alkylthiophene)s with high HT content. rsc.org Another significant approach, developed by Rieke and Chen, involves the use of highly reactive "Rieke zinc" to form a regioselective organozinc intermediate that is then polymerized using a nickel or palladium catalyst. rsc.org

The choice of catalyst is critical in determining the outcome of the polymerization. For instance, the polymerization of 3-alkyl-2-bromo-5-(bromozincio)thiophene with Ni(dppe)Cl2 can lead to nearly 100% HT coupling, whereas other catalysts might result in a regiorandom polymer. rsc.org

Dehydrobrominative polycondensation has emerged as an atom-efficient method for the synthesis of highly regioregular HT-polythiophenes. rsc.org This approach avoids the stoichiometric loss of halogen atoms associated with other coupling methods. rsc.org

The synthesis of chiral polythiophenes, where a stereogenic center is incorporated into the side chain, has also been extensively explored. mdpi.com The chirality can influence the supramolecular organization of the polymer chains, leading to the formation of helical structures with distinct chiroptical properties. rsc.org

The following table provides an overview of key methods for the synthesis of regioregular polythiophenes:

Table 2: Key Methods for Regioregular Polythiophene Synthesis

| Method | Catalyst System | Key Features | Reference |

| McCullough Method | Nickel-based catalyst | First highly regioregular synthesis of HT-P3ATs | rsc.org |

| Rieke Method | Rieke Zinc, Ni or Pd catalyst | Utilizes a regioselective organozinc intermediate | rsc.org |

| Kumada Catalyst-Transfer Polycondensation | Ni(dppp)Cl2 | Controlled polymerization of specific monomers | rsc.org |

| Dehydrobrominative Polycondensation | Various catalysts | Atom-efficient synthesis of HT-polythiophenes | rsc.org |

Mechanistic Investigations of Synthetic Transformations Involving 2 1 Amino 2 Ethylbutyl Thiophene Precursors

Elucidation of the Gewald Reaction Mechanism

The Gewald reaction is a cornerstone for the synthesis of 2-aminothiophenes. acs.orgresearchgate.net It is a one-pot multicomponent reaction that typically involves a carbonyl compound, an α-cyanoester (or other active methylene (B1212753) nitrile), and elemental sulfur in the presence of a base. scispace.comwikipedia.orgchemeurope.com The reaction proceeds through a series of intricate steps, which have been the subject of extensive computational and experimental studies. acs.orgresearchgate.net

Knoevenagel-Cope Condensation as the Initial Step

The first step of the Gewald reaction is a Knoevenagel-Cope condensation. acs.orgresearchgate.netwikipedia.org This involves the reaction between the carbonyl compound (a ketone or aldehyde) and the active methylene compound, catalyzed by a base. wikipedia.orgpw.live In the context of synthesizing a precursor to 2-(1-amino-2-ethylbutyl)thiophene, the likely starting materials would be 2-pentanone and an activated acetonitrile.

Formation and Reactivity of Polysulfide Intermediates

Following the Knoevenagel-Cope condensation, the crucial step of sulfur incorporation occurs. The α,β-unsaturated nitrile intermediate reacts with elemental sulfur. acs.orgresearchgate.net The mechanism involves the opening of the elemental sulfur ring (typically S8) to form polysulfide chains. acs.orgresearchgate.net The nucleophilic attack on the sulfur ring can be initiated by the deprotonated form of the α,β-unsaturated nitrile. chemrxiv.org

This leads to the formation of various organic polysulfide intermediates. acs.orgresearchgate.net These intermediates are in a complex equilibrium and can undergo several transformations, including:

Unimolecular cyclization: This is particularly favored for longer polysulfide chains (containing six or more sulfur atoms). acs.org

Nucleophilic degradation: Shorter polysulfide chains can be attacked by nucleophiles present in the reaction mixture. acs.orgresearchgate.net

Scrambling: The polysulfide chains can exchange sulfur atoms, leading to a distribution of different chain lengths. acs.orgresearchgate.net

Roles of Protonation and Cyclization in Product Formation

Protonation plays a critical role in the decomposition of the polysulfide intermediates. acs.orgresearchgate.net Protonation of the polysulfide chain alters its electrophilic character, making it more susceptible to intermolecular degradation. acs.orgresearchgate.net This process provides a kinetically favorable pathway for the breakdown of polysulfides of all lengths. acs.orgresearchgate.net

The final and thermodynamically driving step of the Gewald reaction is the cyclization of a monosulfide intermediate. acs.orgresearchgate.net This intermediate undergoes an intramolecular cyclization, where the sulfur atom attacks the cyano group. researchgate.net Subsequent tautomerization and aromatization lead to the formation of the stable 2-aminothiophene ring system. acs.orgresearchgate.netwikipedia.org This final aromatization step is the primary driving force that funnels the various intermediates towards the desired product. acs.orgresearchgate.net

Mechanistic Insights into Metal-Catalyzed Thiophene (B33073) Polymerization and Derivatization

Metal-catalyzed reactions provide powerful tools for the polymerization and further functionalization of thiophene derivatives, leading to the formation of conjugated polymers and complex molecular architectures. researchgate.netrsc.org These materials are of great interest for applications in organic electronics. researchgate.netrsc.org

The mechanisms of these transformations are diverse and depend on the specific catalyst and reaction conditions employed. Common methods include cross-coupling reactions and oxidative polymerizations. researchgate.netresearchgate.net For instance, nickel-catalyzed cross-coupling polymerizations of halothiophenes are widely used. researchgate.net These reactions can proceed through a catalyst transfer mechanism, where the catalyst moves along the growing polymer chain. researchgate.net

Palladium-catalyzed oxidative polymerization of thiophene derivatives has also been reported. researchgate.net In these systems, the polymerization can proceed through C-H/C-X cross-coupling, oxidative C-H/C-H coupling, or C-H addition to unsaturated bonds. researchgate.net The choice of catalyst and ligands can influence the regiochemistry of the resulting polythiophene, for example, affecting the ratio of head-to-head versus head-to-tail linkages. researchgate.net

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

High-Resolution ¹H and ¹³C NMR Spectral Analysis

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provides detailed information about the chemical environment of each unique proton and carbon atom in the molecule.

The ¹H NMR spectrum of 2-(1-Amino-2-ethylbutyl)thiophene is expected to show distinct signals for the protons on the thiophene (B33073) ring, the aminomethine proton, the methylene (B1212753) and methyl protons of the ethyl groups, and the amine protons. The aromatic protons of the thiophene ring typically appear in the downfield region (δ 6.5-8.0 ppm). chemicalbook.comchemicalbook.com The proton attached to the chiral carbon (the aminomethine proton) would likely resonate in the range of δ 3.5-4.5 ppm. The methylene protons of the two ethyl groups would appear as complex multiplets, while the methyl protons would be observed as triplets in the upfield region (δ 0.8-1.5 ppm). chemicalbook.com The amine (NH₂) protons can appear as a broad singlet over a wide chemical shift range, and their signal can be confirmed by D₂O exchange.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the thiophene ring are expected to resonate in the aromatic region (δ 120-150 ppm). rsc.orgresearchgate.netchemicalbook.com The carbon atom attached to the sulfur (C2) and the carbon bearing the aminoalkyl substituent would have distinct chemical shifts within this range. The chiral methine carbon (C-NH₂) is anticipated to appear around δ 50-60 ppm. The methylene and methyl carbons of the ethyl groups would be found in the aliphatic region (δ 10-40 ppm). chemicalbook.com

Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Thiophene H3/H4/H5 | 6.8 - 7.5 | 123 - 128 |

| Thiophene C2 | - | 145 - 150 |

| Thiophene C3/C4/C5 | - | 123 - 128 |

| CH-NH₂ | 3.5 - 4.5 | 50 - 60 |

| CH₂ (ethyl) | 1.2 - 1.8 (multiplets) | 20 - 30 |

| CH₃ (ethyl) | 0.8 - 1.2 (triplets) | 10 - 15 |

Elucidation of Connectivity and Stereochemistry via 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the adjacent protons on the thiophene ring, as well as couplings within the ethylbutyl side chain. Specifically, it would connect the aminomethine proton to the adjacent methylene protons of the ethyl groups.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is instrumental in assigning the carbon signals based on their attached, and often more easily assigned, protons. For instance, the signal of the aminomethine proton would correlate with the signal of the chiral carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC establishes long-range (typically 2-3 bond) correlations between protons and carbons. This is vital for connecting different fragments of the molecule. Key HMBC correlations would include those between the aminomethine proton and the C2 carbon of the thiophene ring, as well as with the carbons of the ethyl groups, confirming the attachment of the amino-2-ethylbutyl group to the thiophene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. This technique is particularly useful for determining stereochemistry and conformation. In this chiral molecule, NOESY could help to establish the relative orientation of the protons on the stereocenter and the adjacent thiophene ring.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns. For this compound (C₁₀H₁₇NS), the exact mass would be a key identifier.

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would likely be dominated by cleavages adjacent to the functional groups. Common fragmentation pathways would include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This would result in the loss of an ethyl radical, leading to a significant fragment ion.

Loss of the side chain: Cleavage of the bond between the thiophene ring and the alkyl side chain could occur, leading to a fragment corresponding to the thiophene cation or the aminoalkyl cation.

Fragmentation of the thiophene ring: The thiophene ring itself can undergo characteristic fragmentation.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment |

|---|---|

| 183 | [M]⁺ (Molecular Ion) |

| 154 | [M - C₂H₅]⁺ |

| 84 | [Thiophene-CH]⁺ |

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR) Spectroscopy) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features:

N-H Stretching: The primary amine (NH₂) group would show two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. primescholars.com

C-H Stretching: Aromatic C-H stretching from the thiophene ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethylbutyl group would be observed just below 3000 cm⁻¹. iosrjournals.org

C=C Stretching: Aromatic C=C stretching vibrations of the thiophene ring are expected in the 1400-1600 cm⁻¹ region. researchgate.net

N-H Bending: The bending vibration of the primary amine would be visible around 1590-1650 cm⁻¹.

C-S Stretching: The C-S stretching vibration within the thiophene ring typically appears in the 600-800 cm⁻¹ region. iosrjournals.org

Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300-3500 | N-H stretch | Primary Amine |

| 3000-3100 | C-H stretch | Aromatic (Thiophene) |

| 2850-2960 | C-H stretch | Aliphatic (Ethylbutyl) |

| 1590-1650 | N-H bend | Primary Amine |

| 1400-1600 | C=C stretch | Aromatic (Thiophene) |

X-ray Crystallography for Definitive Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. If a suitable single crystal of this compound can be grown, this technique can provide precise information on bond lengths, bond angles, and torsional angles. nih.gov

Crucially, for a chiral molecule, X-ray crystallography can determine the absolute configuration of the stereocenter, distinguishing between the (R) and (S) enantiomers. This is often achieved by using anomalous dispersion effects or by co-crystallizing with a known chiral auxiliary. The analysis would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the amine group. nih.gov

Chiroptical Spectroscopy for Enantiomeric Purity and Conformational Studies in Chiral Systems

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. saschirality.org These methods are essential for studying the stereochemical aspects of chiral compounds like this compound.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption of left and right circularly polarized light. acs.org A non-racemic sample of this compound would be expected to show a characteristic CD spectrum, with positive or negative bands corresponding to its electronic transitions. The spectrum is a fingerprint of the specific enantiomer and can be used to determine enantiomeric purity. The sign and magnitude of the CD signals are highly sensitive to the molecule's conformation. nih.gov

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. It provides complementary information to CD spectroscopy.

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of electronic CD and measures the differential absorption of left and right circularly polarized infrared radiation. VCD is a powerful tool for determining the absolute configuration of chiral molecules in solution.

By comparing experimental chiroptical data with quantum-chemical calculations, the absolute configuration of this compound can be unambiguously assigned. vanderbilt.edu

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the stereochemical features of chiral molecules like this compound. This method measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformation of chiral centers.

In the case of chiral thiophene derivatives, the thiophene ring itself is achiral, but when substituted with a chiral group, such as the 1-amino-2-ethylbutyl side chain, it becomes a chromophore in a chiral environment. The electronic transitions of the thiophene ring, therefore, give rise to CD signals.

Research on similar chiral 2-substituted thiophenes provides a framework for understanding the expected CD spectrum of this compound. Typically, thiophene derivatives exhibit CD bands in the UV region corresponding to π-π* transitions. The sign and intensity of these Cotton effects are directly related to the spatial arrangement of the substituents around the thiophene core.

For example, studies on (S)-1-(2-thienyl)ethylamine have shown characteristic CD spectra that can be correlated with the absolute configuration of the chiral center. Theoretical calculations, often based on time-dependent density functional theory (TD-DFT), are frequently employed to predict the CD spectra of different enantiomers and conformers, aiding in the assignment of the absolute configuration of the molecule . The comparison of experimental CD spectra with these calculated spectra is a cornerstone of modern stereochemical analysis.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) spectroscopy extends the principles of circular dichroism to the infrared region, measuring the differential absorption of left and right circularly polarized infrared radiation by chiral molecules. This technique provides detailed information about the stereochemistry and conformational structure of a molecule in solution.

For a molecule such as this compound, VCD can probe the chirality of the entire molecule through its vibrational modes. Each vibrational mode can, in principle, exhibit a VCD signal, offering a rich source of stereochemical information. The VCD spectrum is often more complex than the electronic CD spectrum but provides a more detailed three-dimensional picture of the molecule.

The application of VCD to the structural elucidation of chiral molecules is often coupled with quantum chemical calculations. By calculating the theoretical VCD spectra for the different possible enantiomers and conformers of this compound, a direct comparison with the experimental spectrum can be made. This comparison allows for the unambiguous determination of the absolute configuration and the predominant solution-phase conformation.

Key vibrational modes for VCD analysis would include the C-H stretching and bending modes of the chiral center and the ethyl group, as well as the N-H bending modes of the amino group and the ring vibrations of the thiophene moiety. The signs and intensities of the VCD bands associated with these vibrations are highly sensitive to the stereochemical arrangement of the atoms.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Visible spectroscopy is a fundamental technique for studying the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is dominated by the electronic transitions of the thiophene ring, which is a conjugated system.

The thiophene ring exhibits characteristic absorption bands in the UV region, typically arising from π-π* transitions. The position and intensity of these bands are sensitive to the nature and position of the substituents on the ring. The presence of the 1-amino-2-ethylbutyl group at the 2-position of the thiophene ring is expected to influence the electronic structure and, consequently, the UV-Vis spectrum.

The amino group, being an auxochrome, can interact with the π-system of the thiophene ring through its lone pair of electrons. This interaction can lead to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted thiophene. The extent of this shift depends on the degree of conjugation and the electronic effects of the substituent.

The electronic transitions observed in the UV-Vis spectrum of thiophene derivatives are often assigned based on theoretical calculations and comparison with related compounds. The main absorption bands are typically attributed to the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other π-π* transitions.

Below is a table summarizing the expected spectroscopic data for this compound based on the analysis of similar compounds.

| Spectroscopic Technique | Expected Observations | Information Obtained |

| Circular Dichroism (CD) | Cotton effects in the UV region corresponding to thiophene π-π* transitions. | Absolute configuration and conformation of the chiral center. |

| Vibrational Circular Dichroism (VCD) | Complex bands in the IR region corresponding to various vibrational modes. | Detailed 3D structure, absolute configuration, and solution-phase conformation. |

| UV-Visible Spectroscopy | Absorption maxima in the UV region due to π-π* transitions of the thiophene ring. | Information on electronic transitions and conjugation effects. |

Synthetic Utility and Derivatization Pathways of 2 1 Amino 2 Ethylbutyl Thiophene As a Chemical Intermediate

Role as a Key Building Block in the Construction of Complex Heterocyclic Systems

The aminothiophene scaffold is a privileged structure in medicinal chemistry, and 2-(1-Amino-2-ethylbutyl)thiophene is a key starting material for the synthesis of various biologically active heterocyclic compounds. mdpi.comresearchgate.netnih.gov Thiophenes, in general, are important heterocyclic compounds used as building blocks for many agrochemicals and pharmaceuticals. rroij.com The presence of both an amino group and a thiophene (B33073) ring allows for the construction of fused heterocyclic systems, such as thienopyrimidines and thienoazepines. rsc.org These fused systems are of significant interest due to their diverse pharmacological activities.

The synthesis of complex heterocyclic systems often involves the initial functionalization of the amino group or the thiophene ring, followed by cyclization reactions. For instance, the amino group can react with various electrophiles to form amides, sulfonamides, or ureas, which can then undergo intramolecular cyclization to yield fused ring systems. Similarly, the thiophene ring can be functionalized to introduce reactive handles that facilitate subsequent ring-forming reactions. The development of diversity-oriented synthesis strategies utilizing aminoazole-based compounds, including aminothiophenes, has expanded the scope of accessible heterocyclic structures. frontiersin.org

Strategies for Further Functionalization and Derivatization of the Aminothiophene Core

The aminothiophene core of this compound offers multiple avenues for chemical modification, enabling the synthesis of a diverse library of derivatives. These modifications can be broadly categorized into reactions involving the amino group, the thiophene ring, and the ethylbutyl side chain.

Reactions at the Amino Group

The primary amino group in this compound is a key site for derivatization. It can readily undergo a variety of reactions common to primary amines, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a common strategy to introduce a wide range of functional groups and to modify the electronic and steric properties of the molecule. nih.gov

N-Alkylation: The introduction of alkyl groups at the nitrogen atom can be challenging for 2-aminothiophenes but can be achieved under specific conditions, such as using cesium carbonate and tetrabutylammonium (B224687) iodide in DMF. rsc.org

Schiff Base Formation: Condensation with aldehydes or ketones to form imines (Schiff bases). These Schiff bases can be valuable intermediates for further transformations or can themselves be of interest, for example, in the formation of chiral ligands for asymmetric catalysis. iaea.orgkoreascience.kr

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates to form ureas and thioureas, respectively.

These reactions allow for the introduction of a wide array of substituents, which can be used to fine-tune the biological activity or material properties of the resulting compounds. nih.gov

Modifications of the Thiophene Ring (e.g., Acylation, Halogenation, Alkylation)

The thiophene ring is an aromatic system that can undergo various electrophilic substitution reactions. The reactivity of the thiophene ring is generally greater than that of benzene (B151609). iust.ac.ir Common modifications include:

Acylation: Friedel-Crafts acylation is a widely used reaction to introduce acyl groups onto the thiophene ring, typically at the 5-position (if unsubstituted). iust.ac.irgoogle.comlibretexts.org This reaction is often catalyzed by Lewis acids like tin tetrachloride to avoid the polymerization that can occur with stronger catalysts like aluminum chloride. iust.ac.ir

Halogenation: Thiophene rings can be readily halogenated with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce bromine or chlorine atoms. iust.ac.irjcu.edu.au These halogenated derivatives are versatile intermediates for cross-coupling reactions.

Alkylation: Friedel-Crafts alkylation can introduce alkyl groups onto the thiophene ring, though it can be prone to polyalkylation and rearrangements. libretexts.orgresearchgate.netlibretexts.orgunizin.org The use of milder conditions and specific catalysts can improve the selectivity of this reaction.

Metal-Catalyzed Cross-Coupling Reactions: Halogenated thiophene derivatives can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Kumada couplings, to form new carbon-carbon bonds and introduce aryl, vinyl, or other alkyl groups. jcu.edu.aunih.gov

These modifications are crucial for building more complex molecular architectures and for modulating the electronic properties of the thiophene ring.

Incorporation into Polymeric and Oligomeric Systems

Thiophene-containing polymers and oligomers have garnered significant interest due to their unique electronic and optical properties, making them suitable for applications in organic electronics such as organic field-effect transistors (OFETs) and organic solar cells. mdpi.comwikipedia.orgrsc.org The polymerization of thiophene and its derivatives can be achieved through chemical or electrochemical methods. wikipedia.orgtandfonline.comgoogle.com

The this compound monomer can be incorporated into polymeric structures in several ways:

Direct Polymerization: The thiophene ring can be polymerized, typically through oxidative coupling of the 2- and 5-positions, to form a polythiophene backbone. The aminoalkyl side chain would then act as a pendant group, influencing the solubility and processing properties of the polymer.

Grafting: The amino group provides a reactive handle for grafting the thiophene unit onto a pre-existing polymer backbone.

Oligomer Synthesis: Well-defined thiophene-containing oligomers can be synthesized using stepwise coupling reactions. mdpi.comrsc.org These oligomers offer advantages over polymers in terms of their defined molecular structures and high purity. rsc.org The amino group can be functionalized before or after oligomerization to tailor the material's properties. For instance, thiophene-ended oligomers have been used as precursors for amphiphilic macromonomers and grafted conjugated polymers. nih.govmdpi.com

The incorporation of functional groups like amines into thiophene-based polymers can also be achieved by polymerizing thiophene derivatives bearing these functionalities. nih.govacs.org This approach allows for the creation of functional materials with tunable properties for various applications, including biomedical uses. nih.gov

Development of Chiral Ligands and Catalysts from Thiophene Scaffolds

Chiral ligands and catalysts are essential tools in asymmetric synthesis for the production of enantiomerically pure compounds, which is of great importance in the pharmaceutical industry. koreascience.krresearchgate.net Thiophene-based scaffolds have emerged as promising platforms for the design of new chiral ligands due to the ability of the sulfur atom to coordinate with various transition metals. nih.gov

This compound, being a chiral molecule itself (due to the stereocenter at the carbon bearing the amino group), is an attractive starting material for the synthesis of chiral ligands. The amino group can be readily derivatized to create bidentate or tridentate ligands. For example, condensation with a chiral aldehyde or ketone can produce chiral Schiff base ligands. iaea.orgkoreascience.kr

These thiophene-based chiral ligands have been successfully employed in various catalytic asymmetric reactions, including:

Asymmetric Oxidation of Sulfides: Vanadium complexes of chiral Schiff bases derived from thiophene derivatives have been shown to catalyze the asymmetric oxidation of sulfides to sulfoxides with good enantioselectivities. iaea.orgkoreascience.krresearchgate.net

Asymmetric Henry Reactions: Copper complexes of chiral thiolated amino alcohols derived from thiophene carbaldehydes have been used as catalysts in the asymmetric Henry reaction to produce β-hydroxy nitroalkanols with high enantioselectivities. mku.edu.tr

Asymmetric Friedel-Crafts Alkylation: Chiral bis(oxazolinyl)thiophene ligands in combination with copper catalysts have been utilized for the asymmetric Friedel-Crafts alkylation of indoles with nitroalkenes. nih.gov

The development of new chiral ligands from thiophene scaffolds remains an active area of research, with the potential to discover novel and highly efficient catalysts for a wide range of asymmetric transformations. rsc.orgnih.govacs.orgrsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.